![molecular formula C22H19ClN6O2 B4541931 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541931.png)
2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves various cyclization modes and chemical reactions. For example, the interaction of specific acrylates with aminopyrazole and aminotriazole leads to the formation of similar pyrimidine derivatives through selective displacement and cyclocondensation reactions (Sweidan, El-Abadelah, Nazer, & Voelter, 2020). Additionally, tandem aza-Wittig and annulation reactions have been described for synthesizing pyrazolo[4,3-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo, Kang, Huang, Zhu, & Wang, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives can be characterized by various spectroscopic techniques. For instance, compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been characterized by X-ray single crystal diffraction and a range of spectroscopic techniques, including 1H NMR, 13C, and IR spectroscopy (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit various chemical reactions and properties. The cyclocondensation of certain pyrimidine derivatives with hydroxylamine or hydrazine leads to the formation of new compounds with distinct properties (Desenko, Komykhov, Orlov, & Meier, 1998). The chemical structure significantly influences the affinity and selectivity towards certain receptors, as observed in binding and functional assays of related compounds (Baraldi et al., 1996).
properties
IUPAC Name |
4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-13-8-16(5-6-18(13)23)31-11-15-9-14(4-7-19(15)30-3)20-26-22-17-10-25-28(2)21(17)24-12-29(22)27-20/h4-10,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXLWNRELKPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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